molecular formula C15H26N2O4 B1589800 Oseltamivir Acid Methyl Ester CAS No. 208720-71-2

Oseltamivir Acid Methyl Ester

Cat. No. B1589800
CAS RN: 208720-71-2
M. Wt: 298.38 g/mol
InChI Key: HQFJHRGEFIDLDI-BFHYXJOUSA-N
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Description

Oseltamivir Acid Methyl Ester is a precursor form of the neuraminidase inhibitor and antiviral oseltamivir acid . It is converted to oseltamivir acid by carboxylesterase 1 (CES1) .


Synthesis Analysis

The synthesis of Oseltamivir Acid Methyl Ester involves several steps. Biocatalytic methods have been applied to the production of this compound . The classical route consists of an acetalization, followed by a lactonization, and then a lactone alcoholysis . An alternative route consists of esterification followed by acetalization .


Molecular Structure Analysis

The molecular formula of Oseltamivir Acid Methyl Ester is C15H26N2O4 . Its average mass is 298.378 Da and its monoisotopic mass is 298.189270 Da .


Chemical Reactions Analysis

The first steps of oseltamivir synthesis from quinic acid involve acetalization and ester formation . These reactions are catalyzed by either acids or bases, which may be accomplished by heterogeneous catalysts .


Physical And Chemical Properties Analysis

Oseltamivir Acid Methyl Ester has a molecular weight of 298.38 . Its molecular formula is C15H26N2O4 .

Scientific Research Applications

Synthesis of Antiviral Drugs

Oseltamivir Acid Methyl Ester: is a crucial intermediate in the synthesis of Oseltamivir , one of the most important anti-influenza drugs . The synthesis involves multiple steps, including acetalization and ester formation, which are catalyzed by acids or bases . This compound’s role in drug synthesis is vital due to its efficiency and the high yield of the end product, Oseltamivir.

Heterogeneous Catalysis

In the field of heterogeneous catalysis, Oseltamivir Acid Methyl Ester is used to explore the application of various catalysts in the synthesis process . Research has shown that sulfonic solids are efficient acid catalysts for the acetalization and esterification reactions involved in the synthesis of Oseltamivir from quinic acid .

Pharmaceutical Research

The compound serves as an impurity marker in the quality control of pharmaceutical products . It is identified as Oseltamivir EP Impurity E , which indicates its significance in ensuring the purity and efficacy of pharmaceuticals, particularly in the production of antiviral medications.

Influenza Treatment Analysis

Oseltamivir Acid Methyl Ester: is used in clinical studies to evaluate the effectiveness of Oseltamivir in treating influenza . Systematic reviews of clinical study reports utilize this compound to assess the potential benefits and harms of the drug, contributing to evidence-based medicine and regulatory decisions.

Prodrug Conversion Studies

This compound is a prodrug form of the neuraminidase inhibitor and antiviral Oseltamivir acid . Research into its conversion by carboxylesterase 1 (CES1) is crucial for understanding the pharmacokinetics and pharmacodynamics of Oseltamivir, which is essential for optimizing dosing and treatment regimens.

One-Pot Synthesis Exploration

Oseltamivir Acid Methyl Ester plays a role in the development of one-pot synthesis methods for pharmaceuticals . The ability to carry out multistep chemical transformations in a single pot is of great interest for the synthesis of complex molecules, and this compound is at the forefront of such research.

Mechanism of Action

Target of Action

Oseltamivir Acid Methyl Ester is a precursor form of oseltamivir acid . The primary target of oseltamivir acid is the viral neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

Oseltamivir Acid Methyl Ester is converted to oseltamivir acid by carboxylesterase 1 (CES1) . Once converted, oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The biochemical pathway affected by Oseltamivir Acid Methyl Ester involves the conversion of the compound to oseltamivir acid by CES1 . This conversion allows oseltamivir acid to inhibit the neuraminidase enzyme, preventing the release of new virus particles from host cells . The downstream effect of this action is a reduction in viral load and the course of infection in the host .

Pharmacokinetics

Oseltamivir Acid Methyl Ester is rapidly metabolized to the active form, oseltamivir acid, which has high bioavailability . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses . More than 90% of oseltamivir is eliminated through conversion to oseltamivir carboxylate and subsequent renal excretion .

Result of Action

The molecular and cellular effects of Oseltamivir Acid Methyl Ester’s action involve the inhibition of the viral neuraminidase enzyme, which prevents the release of new virus particles from host cells . This results in a reduction in viral replication and infectivity, potentially decreasing the severity and duration of influenza symptoms .

Action Environment

The action, efficacy, and stability of Oseltamivir Acid Methyl Ester can be influenced by various environmental factors. For instance, the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Beyond this time frame, the effectiveness of the drug decreases significantly . Furthermore, the pharmacokinetics of oseltamivir might be altered in liver cirrhosis, depending on the degree of severity .

Safety and Hazards

Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion . With many enzyme classes being uncharted with regards to the synthesis of anti-viral agents, there is still a large unopened toolbox waiting to be unlocked .

properties

IUPAC Name

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFJHRGEFIDLDI-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208720-71-2
Record name Oseltamivir acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSELTAMIVIR ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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